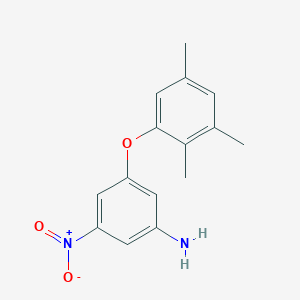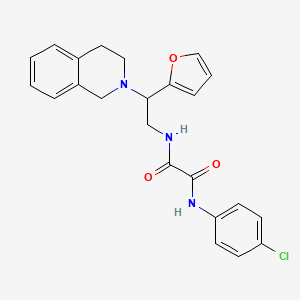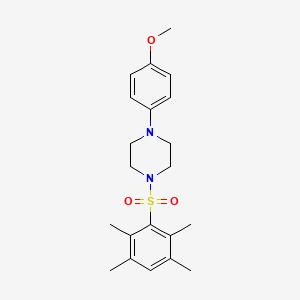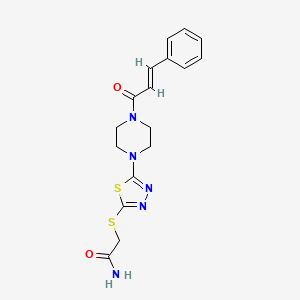
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide, also known as DFCX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DFCX is a sulfonamide-based compound that has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Applications De Recherche Scientifique
Environmental Fate and Applications
Flame Retardants and Environmental Presence : Research has highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food. This study emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, indicating a broader concern about the persistence and impact of such chemicals in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Biodegradation of Environmental Contaminants : The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers was reviewed, demonstrating the reliance on microbial processes for the degradation of contaminants like benzene, toluene, ethylbenzene, and xylene. This research points to the significance of understanding microbial communities in treating contaminated groundwater, which may extend to the degradation of various sulfonamide compounds (Lueders, 2016).
Water Treatment Technologies : Studies on the treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) provide insights into the removal methods for persistent organic pollutants from water sources. This indicates the potential for developing effective treatment strategies for sulfonamide compounds in environmental matrices (Espana, Mallavarapu, & Naidu, 2015).
Chemical Synthesis and Applications
Synthesis of Cyclic Compounds : The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide were discussed, highlighting the versatility and value of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Kaneda, 2020).
Sulfonamide-Based Medicinal Chemistry : A comprehensive review on sulfonamide-based research over recent years was presented, emphasizing the wide medicinal applications and development value of sulfonamide derivatives. This review suggests the ongoing activity in exploiting sulfonamide compounds for diverse applications, beyond their classical antibacterial use (Shichao et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to target the family of poly (adp-ribose) polymerases (parps) .
Mode of Action
The mode of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in parp-2 rather than parp-1 . This leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The specific biochemical pathways affected by N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to affect dna replication and repair processes .
Result of Action
The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the compound’s action could lead to the suppression of dna repair through "parp trapping" .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBJCBFWFKYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)